![molecular formula C19H15NO5 B2664056 Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate CAS No. 833436-14-9](/img/structure/B2664056.png)

Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

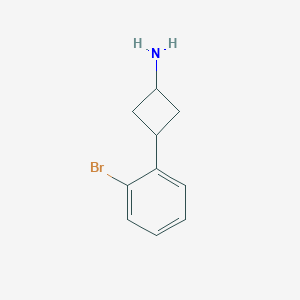

“Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate” is a chemical compound with the molecular formula C17H13NO4 . It is prepared by condensation between 4-hydroxycoumarin and methyl 2-amino-benzoate .

Synthesis Analysis

The synthesis of “Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate” involves a condensation reaction between 4-hydroxycoumarin and methyl 2-amino-benzoate . This reaction results in the formation of the desired compound .Molecular Structure Analysis

The molecule of this compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . It crystallizes in the orthorhombic space group Pca21 at 300 K . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Researchers have explored the utility of similar compounds in synthetic organic chemistry, particularly in the synthesis of heterocyclic systems and as intermediates for complex organic molecules. For example, Casimir et al. (2002) describe the use of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new, efficient reagent for N-phthaloylation of amino acids and derivatives, highlighting its simplicity and effectiveness in synthesizing alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters without racemization (Casimir, Guichard, & Briand, 2002).

Development of Novel Compounds

The development of novel compounds with potential applications in various fields is a significant area of research. Selič et al. (1997) used methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems, preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives, illustrating the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Materials Science and Polymer Research

In materials science and polymer research, compounds like methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate serve as building blocks for novel materials. Guillaneuf et al. (2010) proposed a new alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization, demonstrating the potential of such compounds in the development of advanced materials with specific photophysical and photochemical properties (Guillaneuf et al., 2010).

Zukünftige Richtungen

The principal purpose of producing this compound was to investigate its biological properties because coumarin derivatives are potential candidates for various applications . These compounds are widely distributed in nature, especially as secondary metabolites of vascular plants . They have a wide range of applications, such as biocides, phytochemicals, pharmacological agents, and flavorings, widely used in different industries . In medicinal chemistry, a widely used coumarin drug is warfarin, an anticoagulant that has made it possible for thrombosis treatment to be done orally . In addition, multiple biological activities are well known, including anti-inflammatory, antimicrobial, antioxidant, anti-allergic, anti-HIV, anticancer, and antiviral activities .

Eigenschaften

IUPAC Name |

methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-20(15-9-5-4-8-13(15)18(22)24-2)17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMBNVMHGILEPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)

![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)

![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)